

Metazosulfuron: A Technical Guide to its Chemical Structure, Properties, and Mode of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Metazosulfuron*

Cat. No.: *B154211*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metazosulfuron is a sulfonylurea herbicide that is effective against a broad spectrum of weeds, including those resistant to other herbicides.^{[1][2]} Its mode of action is the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.^{[1][3]} This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Metazosulfuron**, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Metazosulfuron is the International Organization for Standardization (ISO)-approved common name for the chemical 1-[3-chloro-1-methyl-4-[(5RS)-5,6-dihydro-5-methyl-1,4,2-dioxazin-3-yl]pyrazol-5-ylsulfonyl]-3-(4,6-dimethoxypyrimidin-2-yl)urea.^[2]

Chemical Structure:

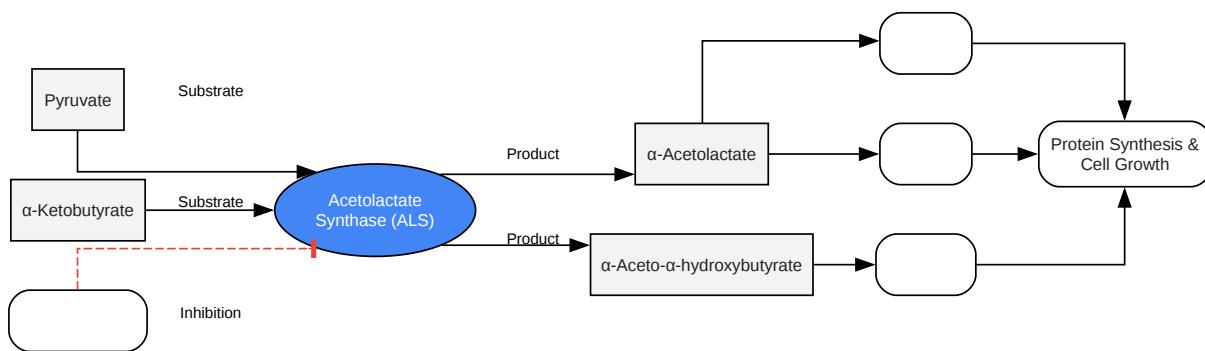
- IUPAC Name: 1-[3-chloro-1-methyl-4-(5-methyl-5,6-dihydro-1,4,2-dioxazin-3-yl)pyrazol-5-ylsulfonyl]-3-(4,6-dimethoxypyrimidin-2-yl)urea
- CAS Number: 868680-84-6^[2]

- Molecular Formula: $C_{15}H_{18}ClN_7O_7S$ [2]
- Molecular Weight: 475.86 g/mol [2]
- Canonical SMILES: CC1CON=C(O1)C2=C(N(N=C2Cl)C)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC
- InChI Key: IXWKBUKANTXHJH-UHFFFAOYSA-N

Physicochemical Properties

Metazosulfuron is a white, odorless solid.[2] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Appearance	White solid, odorless	[2]
Density	1.49 g/cm ³	[2]
Melting Point	175.5–177.6°C	[2]
Water Solubility	33.3 mg/L (20°C)	[2]
Vapor Pressure	7.0×10^{-8} Pa (25°C)	[2]
pKa	3.4 (20°C)	[2]
log P (octanol-water partition coefficient)	1.87 (pH 4, 25°C), -0.35 (pH 7, 25°C), -0.58 (pH 9, 25°C)	[2]


Mode of Action and Biological Activity

Inhibition of Acetolactate Synthase (ALS)

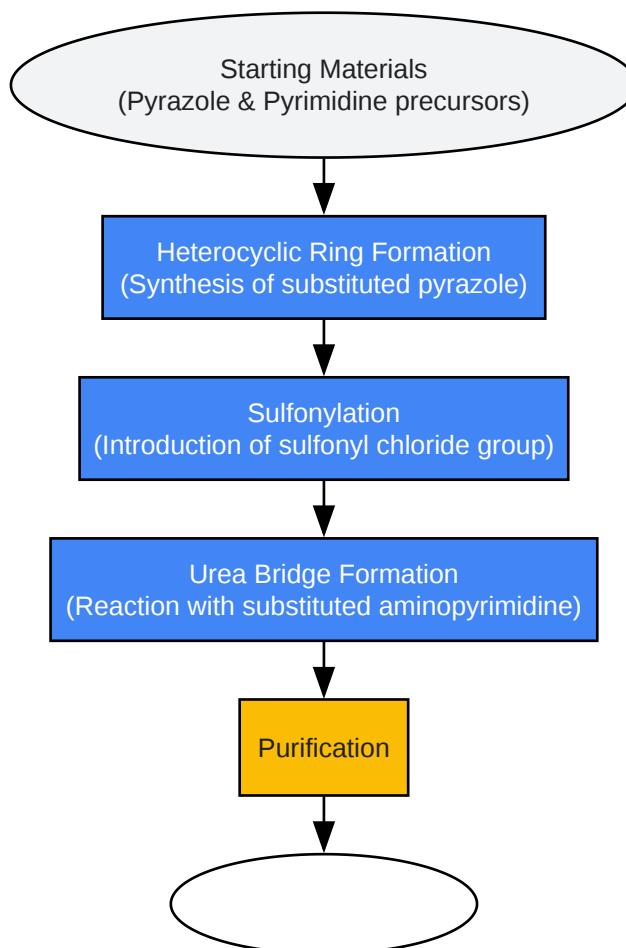
The primary mode of action of **Metazosulfuron**, like other sulfonylurea herbicides, is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms.[1][3][4] As these amino acids are essential for protein synthesis and cell growth, inhibition of ALS leads to

a cessation of cell division and ultimately plant death.[3] Mammals lack the ALS enzyme, which contributes to the low mammalian toxicity of sulfonylurea herbicides.[1]

The following diagram illustrates the inhibition of the branched-chain amino acid biosynthesis pathway by **Metazosulfuron**.

[Click to download full resolution via product page](#)

Caption: Inhibition of branched-chain amino acid synthesis by **Metazosulfuron**.


Herbicidal Activity

Metazosulfuron exhibits excellent herbicidal activity against a wide range of annual and perennial weeds, including those that have developed resistance to other sulfonylurea herbicides.[1] It is particularly effective against *Echinochloa* spp. and various sedges.[1]

Synthesis and Manufacturing

The commercial synthesis of **Metazosulfuron** is a multi-step process that involves the formation of a pyrazole ring, a dimethoxypyrimidine moiety, and their linkage via a sulfonylurea bridge.[5] The key steps generally include heterocyclic ring formation, sulfonylation, and urea coupling.[5] The discovery of **Metazosulfuron** involved the synthesis and evaluation of various sulfonylurea compounds with different substituents on the pyrazole ring, leading to the identification of the dioxazine moiety as being highly effective.[1]

The following diagram provides a generalized workflow for the synthesis of sulfonylurea herbicides like **Metazosulfuron**.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **Metazosulfuron**.

Metabolism and Environmental Fate

Metabolism

The metabolism of sulfonylurea herbicides in plants and animals generally involves O-demethylation, cleavage of the sulfonylurea bridge, and opening of the triazine ring.^[6] While specific metabolic pathways for **Metazosulfuron** are not extensively detailed in the public literature, it is expected to undergo similar transformations. In tolerant plants, rapid metabolism leads to the formation of non-herbicidal products. The rate of metabolism can be a key factor in the selectivity of sulfonylurea herbicides.

Environmental Fate

The degradation of sulfonylurea herbicides in the environment is influenced by factors such as soil type, pH, temperature, and microbial activity. Generally, degradation is faster in acidic soils and is primarily a biological process.[\[7\]](#)

Toxicological Profile

Metazosulfuron exhibits low toxicity to mammals.[\[2\]](#) A summary of available toxicological data is presented below.

Test	Result	Reference
Acute Oral Toxicity (Rat)	LD ₅₀ > 2000 mg/kg	[2]
Acute Dermal Toxicity (Rat)	LD ₅₀ > 2000 mg/kg	[2]
Acute Inhalation Toxicity (Rat)	LC ₅₀ > 5.0 mg/L	[2]
Eye Irritation (Rabbit)	Minimally irritating	[2]
Skin Irritation (Rabbit)	Non-irritating	[2]
Skin Sensitization (Guinea Pig)	Non-sensitizer	[2]

Metazosulfuron has also been shown to have negligible toxicity to fish, birds, and beneficial insects.[\[2\]](#)

Experimental Protocols

Acetolactate Synthase (ALS) Inhibition Assay

Objective: To determine the inhibitory effect of **Metazosulfuron** on ALS activity.

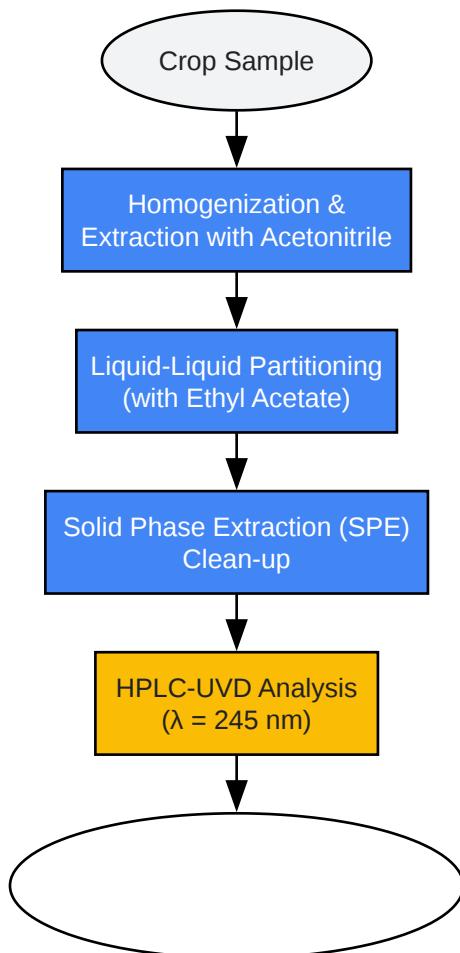
Methodology (based on Westerfield, 1945, with modifications as cited in Saeki et al., 2016):[\[1\]](#)

- Enzyme Extraction:
 - Homogenize fresh plant tissue (e.g., from susceptible and resistant weed biotypes) in a suitable extraction buffer (e.g., phosphate buffer, pH 7.5, containing pyruvate, MgCl₂,

thiamine pyrophosphate, FAD, and a reducing agent like dithiothreitol).

- Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.
- Inhibition Assay:
 - Prepare assay mixtures containing the enzyme extract, reaction buffer, and varying concentrations of **Metazosulfuron** (or a control solvent).
 - Initiate the enzymatic reaction by adding the substrate (e.g., pyruvate).
 - Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.
 - Stop the reaction by adding sulfuric acid. This also facilitates the conversion of the enzymatic product, acetolactate, to acetoin.
 - Add creatine and α-naphthol solutions and incubate to allow for color development.
- Quantification:
 - Measure the absorbance of the colored product (acetoin complex) at 530 nm using a spectrophotometer.
 - Calculate the percentage of ALS inhibition for each **Metazosulfuron** concentration relative to the control.

Residue Analysis in Crops by HPLC


Objective: To quantify **Metazosulfuron** residues in various crop matrices.

Methodology (based on Lee et al., 2013):[\[8\]](#)

- Extraction:
 - Homogenize the crop sample with acetonitrile.
 - Filter the extract and concentrate it under reduced pressure.

- Partitioning:
 - Partition the concentrated extract with ethyl acetate to separate **Metazosulfuron** from interfering substances.
 - Collect the ethyl acetate layer and dry it over anhydrous sodium sulfate.
 - Evaporate the solvent.
- Clean-up (Solid Phase Extraction - SPE):
 - Dissolve the residue in a suitable solvent (e.g., 20% acetone in dichloromethane).
 - Pass the solution through an aminopropyl (NH₂) SPE cartridge.
 - Wash the cartridge with a mixture of acetone and dichloromethane.
 - Elute **Metazosulfuron** with a mixture of acetone and dichloromethane containing acetic acid.
 - Evaporate the eluate to dryness.
- Analysis:
 - Reconstitute the residue in acetonitrile.
 - Analyze the sample using High-Performance Liquid Chromatography with a UV detector (HPLC-UVD) at a wavelength of 245 nm.
 - Quantify the concentration of **Metazosulfuron** by comparing the peak area to that of a standard curve.

The following diagram illustrates the workflow for the residue analysis of **Metazosulfuron** in crops.

[Click to download full resolution via product page](#)

Caption: Workflow for **Metazosulfuron** residue analysis in crops.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development of a novel herbicide, metazosulfuron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetyl-CoA Carboxylase (ACC) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 4. pnas.org [pnas.org]
- 5. Metazosulfuron (Ref: NC-620) [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. kpu.ca [kpu.ca]
- 8. Agricultural and Environmental Sciences [korseaj.org]
- To cite this document: BenchChem. [Metazosulfuron: A Technical Guide to its Chemical Structure, Properties, and Mode of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154211#chemical-structure-and-properties-of-metazosulfuron]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com